5-Thio-alpha-D-glucopyranose
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Overview
Description
5-Thio-D-Glucose is a sulfur-containing glucose analog where the oxygen atom in the glucose ring is replaced by a sulfur atom. This modification results in unique biochemical properties, making it a subject of interest in various scientific fields. It is known for its role as a hexokinase inhibitor, which impacts glucose metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-D-Glucose typically involves the substitution of the oxygen atom in glucose with a sulfur atom. One method includes the use of 5-bromopentono-1,4-lactones, which are acetylated and then converted into their corresponding 5-S-acetyl-5-thio derivatives . Another approach involves the preparation of 5-thio-β-D-glucose lyophilizates by mixing the glucose derivative with tin chloride and ascorbic acid, followed by freeze-drying .
Industrial Production Methods: Industrial production methods for 5-Thio-D-Glucose are not extensively documented, but the processes generally involve large-scale synthesis using the aforementioned chemical reactions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Thio-D-Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can react with 5-Thio-D-Glucose under mild conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Glucose Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
5-Thio-D-Glucose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfur-containing sugars and their reactivity.
Medicine: Investigated for its potential in cancer research as it can inhibit glucose uptake in tumor cells.
Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
5-Thio-D-Glucose exerts its effects primarily by inhibiting hexokinase, an enzyme crucial for the first step of glycolysis. This inhibition leads to a reduction in glucose metabolism, affecting cellular energy production. It also inhibits o-diphenoloxidase, which plays a role in various biological processes .
Comparison with Similar Compounds
1-Thio-β-D-Glucose: Another sulfur-containing glucose analog with similar inhibitory effects on glucose metabolism.
2-Deoxy-D-Glucose: A glucose analog that inhibits glycolysis but lacks the sulfur atom.
6-Azido-6-deoxy-D-glucose: Contains an azido group instead of a sulfur atom, used in different biochemical applications.
Uniqueness: 5-Thio-D-Glucose is unique due to its sulfur atom, which imparts distinct biochemical properties, such as enhanced inhibition of hexokinase and unique reactivity in chemical reactions. This makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
10227-19-7 |
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Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
KNWYARBAEIMVMZ-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(S1)O)O)O)O)O |
Origin of Product |
United States |
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